molecular formula C19H20N4O3S B11283800 N-(2,4-dimethoxyphenyl)-5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide

N-(2,4-dimethoxyphenyl)-5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11283800
M. Wt: 384.5 g/mol
InChI Key: SEXWHLHPFHWEGT-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the cycloaddition reaction between an azide and an alkyne to form the triazole ring, followed by subsequent functionalization to introduce the carboxamide group. The reaction conditions often involve the use of copper(I) catalysts and organic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the triazole ring or the phenyl groups, using reagents like halides or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antiviral, antibacterial, and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring and the phenyl groups play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dimethoxyphenyl)ethylacetamide
  • N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide

Uniqueness

Compared to similar compounds, N-(2,4-dimethoxyphenyl)-5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide exhibits unique structural features, such as the presence of both methoxy and methylsulfanyl groups, which contribute to its distinct chemical and biological properties.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C19H20N4O3S

Molecular Weight

384.5 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-5-methyl-1-(3-methylsulfanylphenyl)triazole-4-carboxamide

InChI

InChI=1S/C19H20N4O3S/c1-12-18(21-22-23(12)13-6-5-7-15(10-13)27-4)19(24)20-16-9-8-14(25-2)11-17(16)26-3/h5-11H,1-4H3,(H,20,24)

InChI Key

SEXWHLHPFHWEGT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=NN1C2=CC(=CC=C2)SC)C(=O)NC3=C(C=C(C=C3)OC)OC

Origin of Product

United States

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